3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide
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Overview
Description
“3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, which includes a benzofuran ring, a pyridine ring, and a morpholine moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions.
Formation of the Carboxamide Group: This usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the carboxamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: May be studied for its effects on cell signaling pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Diagnostics: Possible use in diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, altering their activity. The benzofuran ring can intercalate with DNA, while the morpholine and pyridine rings can interact with protein active sites.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-benzofuran-2-carboxamide: Lacks the pyridine and morpholine moieties.
N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide: Lacks the dimethyl groups.
Uniqueness
The presence of both the morpholine and pyridine rings, along with the benzofuran core, makes “3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide” unique. This combination of functional groups can result in unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3,5-dimethyl-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-6-7-20-17(13-15)16(2)21(28-20)22(26)24-14-19(18-5-3-4-8-23-18)25-9-11-27-12-10-25/h3-8,13,19H,9-12,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZCIJWRZNIEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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